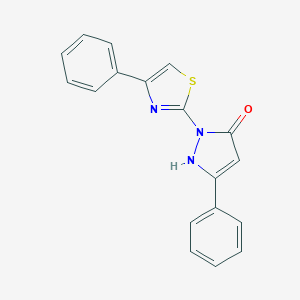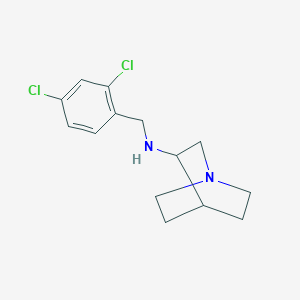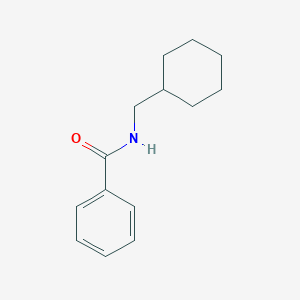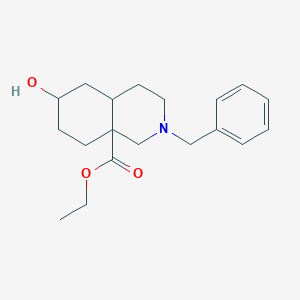
5-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one, commonly known as PTZ, is a heterocyclic compound that has drawn significant attention from the scientific community due to its diverse pharmacological properties. PTZ is a pyrazolone derivative that has been synthesized by various methods and used in numerous scientific research applications.
作用機序
The mechanism of action of PTZ is not fully understood, but it has been suggested that it acts by inhibiting the activity of various enzymes and receptors in the body. PTZ has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This property makes PTZ a potential therapeutic agent for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
PTZ has been shown to possess various biochemical and physiological effects. It has been found to possess antioxidant properties, which help in reducing oxidative stress in the body. PTZ has also been shown to possess anti-inflammatory properties, which help in reducing inflammation in the body. Additionally, PTZ has been shown to possess anti-tumor properties, which make it a potential therapeutic agent for the treatment of cancer.
実験室実験の利点と制限
PTZ has several advantages and limitations when used in lab experiments. One advantage is that it is readily available and relatively inexpensive. PTZ is also stable and can be stored for long periods without significant degradation. However, one limitation is that PTZ has low solubility in water, which can make it difficult to administer in certain experiments. PTZ is also highly reactive, which can make it difficult to handle in certain experiments.
将来の方向性
There are several future directions for the use of PTZ in scientific research. One direction is the development of PTZ-based drugs for the treatment of Alzheimer's disease. Another direction is the investigation of the anti-tumor properties of PTZ for the development of cancer therapies. Additionally, the potential use of PTZ as an anti-inflammatory agent and its effects on other physiological processes should be further investigated. Overall, PTZ has the potential to be a valuable tool in scientific research and drug development.
合成法
PTZ can be synthesized using different methods, including the reaction of 2-aminothiazole with ethyl acetoacetate, followed by the reaction with phenylhydrazine and 2-phenylacetyl chloride. Another method involves the reaction of 2-aminothiazole with ethyl acetoacetate, followed by the reaction with phenylhydrazine and benzoyl chloride. The synthesis of PTZ is a complex process that requires expertise in organic chemistry.
科学的研究の応用
PTZ has been widely used in scientific research for its diverse pharmacological properties. It has been found to possess antioxidant, anti-inflammatory, anti-tumor, and anti-diabetic properties. PTZ has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This property makes PTZ a potential therapeutic agent for the treatment of Alzheimer's disease.
特性
製品名 |
5-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one |
|---|---|
分子式 |
C18H13N3OS |
分子量 |
319.4 g/mol |
IUPAC名 |
5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H13N3OS/c22-17-11-15(13-7-3-1-4-8-13)20-21(17)18-19-16(12-23-18)14-9-5-2-6-10-14/h1-12,20H |
InChIキー |
QUWPZYBCEHNTER-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC(=CS3)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC(=CS3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2,4-Dichlorobenzyl)amino]-2-(hydroxymethyl)-1,3-propanediol](/img/structure/B261404.png)
![N-[2-(allyloxy)-5-chlorobenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B261407.png)
![2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide](/img/structure/B261408.png)
![2-[(4-Ethylbenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261410.png)
![2-[(3-Bromobenzyl)amino]-2-methyl-1-propanol](/img/structure/B261411.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261412.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B261420.png)

![2-[1-(2-Chloro-6-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261422.png)

![2-[1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261427.png)
![2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261428.png)